molecular formula C5H11NO2S B2403326 1-Methanesulfonylpyrrolidine CAS No. 51599-68-9

1-Methanesulfonylpyrrolidine

Cat. No. B2403326
CAS RN: 51599-68-9
M. Wt: 149.21
InChI Key: GMQPIGJXSZAXSJ-UHFFFAOYSA-N
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Description

1-Methanesulfonylpyrrolidine is a chemical compound with the CAS Number: 51599-68-9 . It has a molecular weight of 149.21 and its IUPAC name is 1-(methylsulfonyl)pyrrolidine . The compound is in powder form .


Synthesis Analysis

While specific synthesis methods for 1-Methanesulfonylpyrrolidine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 1-Methanesulfonylpyrrolidine is C5H11NO2S . The Inchi Code is 1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

1-Methanesulfonylpyrrolidine has a melting point of 70-75°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 237.5±23.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 freely rotating bond .

Scientific Research Applications

Oxidation Agent in Organic Synthesis

1-Methanesulfonylpyrrolidine demonstrates utility as an effective oxidizing agent in organic synthesis. For example, it has been used in the oxidation of 1,4-dihydropyridines to pyridine derivatives, offering excellent yields under mild and heterogeneous conditions (Niknam et al., 2006).

Catalyst in Chemical Synthesis

This compound serves as a catalyst in chemical synthesis. A notable application includes its use in the synthesis of 2-amino-3-cyanopyridines. As a protic ionic liquid with dual acid and base functional groups, it exhibits excellent catalytic activity in solvent-free conditions (Tamaddon & Azadi, 2018).

Role in Pharmaceutical Intermediate Synthesis

1-Methanesulfonylpyrrolidine is also relevant in the synthesis of pharmaceutical intermediates. Its efficiency as an oxidizing agent enables the production of aromatic aldehydes, ketones, and polycyclic aromatic quinines, which are crucial in pharmaceutical synthesis (Wang Shi-zhi, 2011).

Stereospecific Substitution Reactions

This compound is instrumental in stereospecific substitution reactions. The stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, result in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high yield and inversion of configuration (Uenishi et al., 2004).

Chemical Synthesis and Industrial Applications

In industrial contexts, 1-Methanesulfonylpyrrolidine is used for various chemical synthesis processes. For instance, it is involved in the production of methanesulfonic acid from methane, which is a valuable industrial chemical (Schüth, 2019). Additionally, it plays a role in the kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile, demonstrating its versatility in chemical reactions (Kumar & Balachandran, 2008).

Environmental Applications

Its applications extend to environmental science, such as in the recovery of silver from solar cells. The ability to regenerate methanesulfonic acid (MSA), in which it plays a part, is crucial for sustainable industrial processes (Lee et al., 2019).

Safety and Hazards

The safety information for 1-Methanesulfonylpyrrolidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 1-Methanesulfonylpyrrolidine were not found in the search results, the field of pyrrolidine compounds is a versatile area of study for its diverse biological and medicinal importance . This suggests that there could be potential future research directions in exploring the properties and applications of 1-Methanesulfonylpyrrolidine.

properties

IUPAC Name

1-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPIGJXSZAXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of pyrrolidine (8.25 g, 116 mmol) in dichloromethane (120 mL) were added triethylamine (19.0 mL, 139 mmol) followed by addition of methanesulfonyl chloride (9.0 mL, 116 mmol) at 0° C. The reaction was allowed to stir while warming up to rt. overnight, which was transferred to a separatory funnel and washed twice with 1.0N HCl and brine once. Organic phase was dried over magnesium sulfate, filtered and solvent was removed to leave a pure title product as a white solid. Step B: 1-(Pyrrolidin-1-ylsulfonyl)propan-2-one
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

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